molecular formula C8H10Cl2N4O2 B13600850 8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride

8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride

Cat. No.: B13600850
M. Wt: 265.09 g/mol
InChI Key: XCXUUGDKQLFMIA-UHFFFAOYSA-N
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Description

8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride is a chemical compound belonging to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride typically involves the chloromethylation of the corresponding purine derivative. One common method involves the reaction of the purine derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydro derivatives.

Mechanism of Action

The mechanism of action of 8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride involves its interaction with molecular targets such as enzymes involved in purine metabolism. The chloromethyl group can form covalent bonds with nucleophilic sites on these enzymes, thereby inhibiting their activity and modulating the associated metabolic pathways .

Properties

Molecular Formula

C8H10Cl2N4O2

Molecular Weight

265.09 g/mol

IUPAC Name

8-(chloromethyl)-3,7-dimethylpurine-2,6-dione;hydrochloride

InChI

InChI=1S/C8H9ClN4O2.ClH/c1-12-4(3-9)10-6-5(12)7(14)11-8(15)13(6)2;/h3H2,1-2H3,(H,11,14,15);1H

InChI Key

XCXUUGDKQLFMIA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1C(=O)NC(=O)N2C)CCl.Cl

Origin of Product

United States

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